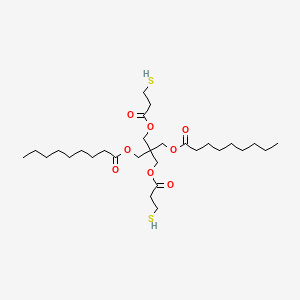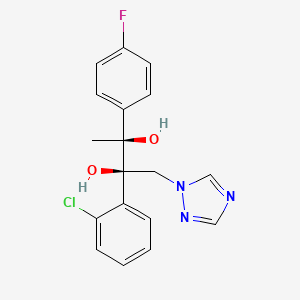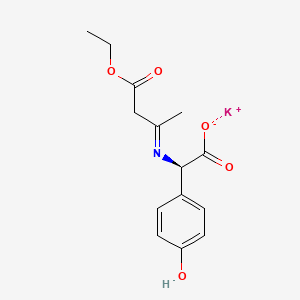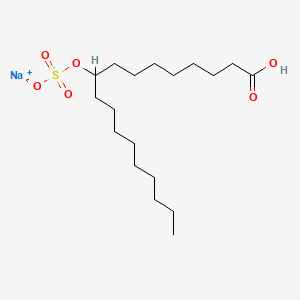
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt, also known as sodium 9-(sulfooxy)octadecanoate, is a chemical compound with the molecular formula C₁₈H₃₅NaO₆S and a molecular weight of 402.52 g/mol . This compound is a derivative of octadecanoic acid (stearic acid) and contains a sulfooxy group at the 9th position, making it a sulfonated fatty acid salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9-(sulfooxy)-, monosodium salt typically involves the sulfonation of octadecanoic acid. The reaction can be carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually performed under controlled temperature conditions to prevent over-sulfonation and degradation of the fatty acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous sulfonation processes where octadecanoic acid is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the monosodium salt .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfooxy group, reverting to octadecanoic acid.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Octadecanoic acid.
Substitution: Various substituted octadecanoic acid derivatives.
Applications De Recherche Scientifique
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 9-(sulfooxy)-, monosodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of cell membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the sulfooxy group, making it less soluble in water.
Sodium stearate: The sodium salt of stearic acid, used as a soap and emulsifier.
Sodium lauryl sulfate: A similar surfactant with a shorter carbon chain length.
Uniqueness
Octadecanoic acid, 9-(sulfooxy)-, monosodium salt is unique due to its sulfooxy group, which imparts distinct surfactant properties and enhances its solubility in water. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propriétés
Numéro CAS |
67815-91-2 |
|---|---|
Formule moléculaire |
C18H35NaO6S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
sodium;1-carboxyheptadecan-8-yl sulfate |
InChI |
InChI=1S/C18H36O6S.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1 |
Clé InChI |
LBBMGWMTZMVZCT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



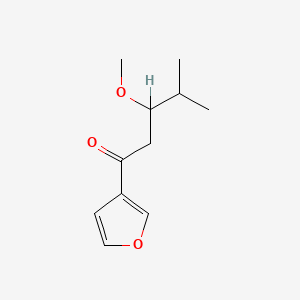

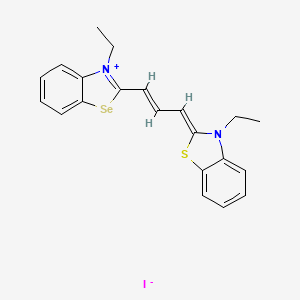
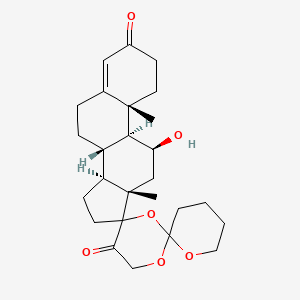
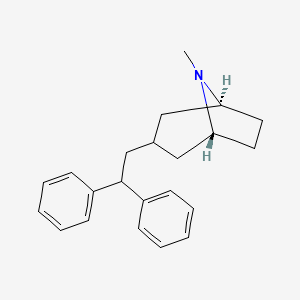
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)

